

## A Comparative Guide to MTHFD2 Inhibitors in Breast Cancer

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the performance of prominent Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2) inhibitors in the context of breast cancer research. MTHFD2, a mitochondrial enzyme crucial for one-carbon metabolism, is overexpressed in various cancers, including breast cancer, and is associated with poor prognosis, making it a compelling target for therapeutic intervention.[1][2][3] This document summarizes key quantitative data, experimental methodologies, and the underlying signaling pathways.

Note on **MMRi64**: Extensive searches of publicly available scientific literature and databases did not yield any specific information on an MTHFD2 inhibitor designated as "**MMRi64**." Therefore, this guide will focus on a comparison of other well-characterized MTHFD2 inhibitors with available data in breast cancer models.

# Performance of MTHFD2 Inhibitors in Breast Cancer Models

The efficacy of MTHFD2 inhibitors has been evaluated in various preclinical models of breast cancer. The following tables summarize the available quantitative data for some of the most studied compounds.



Table 1: In Vitro Activity of MTHFD2 Inhibitors in Breast

**Cancer Cell Lines** 

Inhibitor	Breast Cancer Cell Line	Assay Type	IC50 / GI50 (μΜ)	Reference
DS18561882	MDA-MB-468	-	0.0063 (IC50)	[4]
DS18561882	MDA-MB-231	Growth Inhibition	0.140 (GI50)	[1][5]
LY345899	-	Enzymatic Assay	0.663 (IC50 vs MTHFD2)	[2]

IC50: Half-maximal inhibitory concentration. GI50: Half-maximal growth inhibition.

Table 2: In Vivo Efficacy of MTHFD2 Inhibitors in Breast

**Cancer Xenograft Models** 

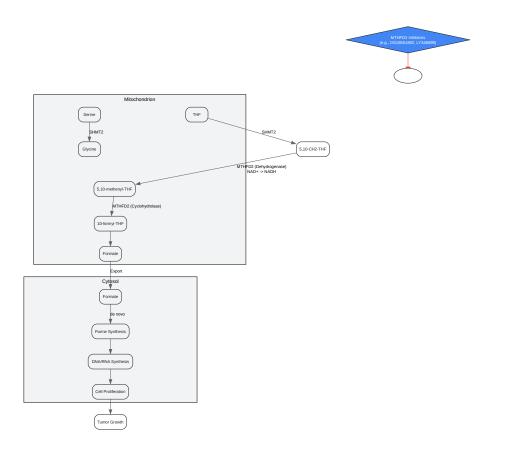
Inhibitor	Animal Model	Cell Line	Dosing	Outcome	Reference
DS18561882	Mouse Xenograft	MDA-MB-231	300 mg/kg	Decreased tumor burden with no change in mouse weight	[6]

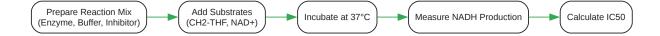
## **MTHFD2 Signaling Pathway in Cancer**

MTHFD2 is a key enzyme in the mitochondrial one-carbon metabolic pathway, which is essential for the synthesis of nucleotides (purines and thymidylate) and other macromolecules required for rapid cell proliferation.[1][7] By catalyzing the conversion of 5,10-methylenetetrahydrofolate to 10-formyltetrahydrofolate, MTHFD2 provides one-carbon units for these biosynthetic processes.[2][8] Inhibition of MTHFD2 disrupts this metabolic flux, leading to a depletion of nucleotide pools, which in turn induces replication stress and ultimately triggers cancer cell death.[1] Furthermore, MTHFD2 activity is linked to the production of NADPH, which is crucial for maintaining redox balance within the cell.[9] Its inhibition can lead to

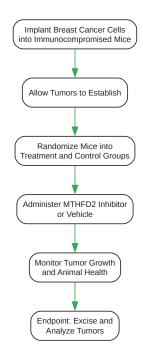


increased oxidative stress.[7] Several signaling pathways, including AKT and mTOR, have been implicated in the regulation and downstream effects of MTHFD2 in breast cancer.[10][11]









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